2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide
Overview
Description
Preparation Methods
The synthesis of 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide typically involves the reaction of 2-aminopyridines with acylating agents such as maleic or citraconic anhydrides . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is investigated for its potential therapeutic applications, such as in the development of new drugs . In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide can be compared with other similar compounds, such as 2-Hydroxyimino-3-oxo-3-phenyl-propionitrile and 2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(10-5-2-1-3-6-10)12(17-20)14(19)16-11-7-4-8-15-9-11/h1-9,18H,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOANWMZLHZTYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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